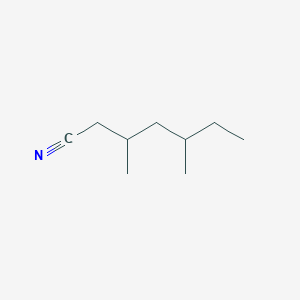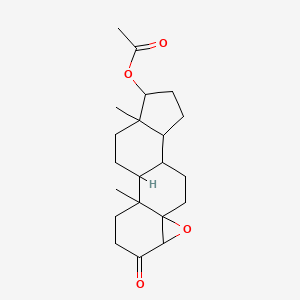
Niobium--zirconium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium-zirconium (3/1) is an alloy composed of niobium and zirconium in a 3:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications due to these characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium-zirconium (3/1) can be synthesized through various methods, including physical vapor deposition and electrochemical deposition. Physical vapor deposition involves the evaporation of zirconium onto a niobium substrate, resulting in a niobium-zirconium surface with enhanced properties . Electrochemical deposition, on the other hand, involves the use of an electrolyte solution containing zirconium ions, which are then deposited onto a niobium substrate through an electrochemical process .
Industrial Production Methods: In industrial settings, niobium-zirconium (3/1) is typically produced through alloying processes. This involves melting niobium and zirconium together in a controlled environment to ensure the desired ratio and properties. The alloy is then cast into various shapes and forms for different applications.
Análisis De Reacciones Químicas
Types of Reactions: Niobium-zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Zirconium also forms stable oxides, contributing to the overall stability of the alloy.
Common Reagents and Conditions: Common reagents used in reactions involving niobium-zirconium (3/1) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions, to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium-zirconium (3/1) include various oxides and hydrides. These products contribute to the alloy’s unique properties, such as its high strength and corrosion resistance.
Aplicaciones Científicas De Investigación
Niobium-zirconium (3/1) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer . In biology and medicine, niobium-zirconium (3/1) is used in the development of biomedical devices and implants due to its biocompatibility and corrosion resistance . In industry, it is used in the production of superconducting materials for applications such as magnetic resonance imaging (MRI) and particle accelerators .
Mecanismo De Acción
The mechanism by which niobium-zirconium (3/1) exerts its effects involves its ability to form stable oxides and hydrides. These compounds enhance the alloy’s properties, such as its strength, corrosion resistance, and superconductivity. The molecular targets and pathways involved in these processes include the formation of passivating oxide layers and the facilitation of electron transfer in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to niobium-zirconium (3/1) include other niobium-based alloys, such as niobium-titanium and niobium-tantalum . These alloys share some properties with niobium-zirconium (3/1), such as high strength and corrosion resistance.
Uniqueness: What sets niobium-zirconium (3/1) apart from other similar compounds is its unique combination of properties, including its high superconducting transition temperature and its ability to form stable oxides and hydrides. These characteristics make it particularly valuable in applications requiring high performance and reliability.
Propiedades
Número CAS |
12059-78-8 |
|---|---|
Fórmula molecular |
Nb3Zr |
Peso molecular |
369.94 g/mol |
Nombre IUPAC |
niobium;zirconium |
InChI |
InChI=1S/3Nb.Zr |
Clave InChI |
XTLMLBGRGAHTQE-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Nb].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
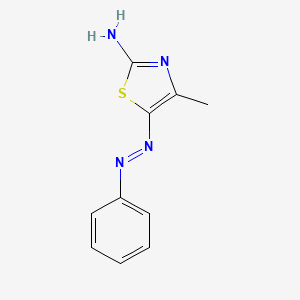
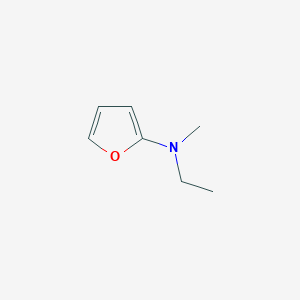
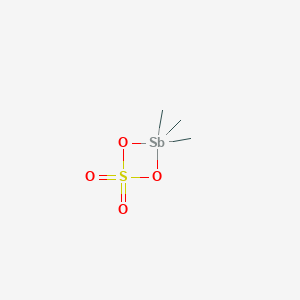
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


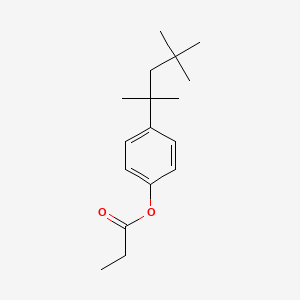
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
